molecular formula C16H17ClN2O3S B2987382 1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1096037-09-0

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2987382
CAS No.: 1096037-09-0
M. Wt: 352.83
InChI Key: RMAJGBRSMJAFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 2-chlorobenzyl group at the N1 position and a pyrrolidin-1-ylsulfonyl moiety at the C5 position.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAJGBRSMJAFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in a structured manner.

The compound has the following chemical properties:

  • Molecular Formula : C16H17ClN2O3S
  • Molecular Weight : 352.8 g/mol
  • CAS Number : 1251577-95-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its low toxicity and significant biological activity, making it a favorable structure in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Pyrrole derivative A0.125MSSA
Pyrrole derivative B0.13–0.255MRSA

Note: Exact MIC values for the target compound are currently under investigation.

Anticancer Activity

The anticancer properties of related pyrrole derivatives have been documented, showing promising results against various cancer cell lines. For example, compounds featuring a pyrrole structure have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Pyrrole derivative C5Mycobacterium tuberculosis
Pyrrole derivative D4.98Plasmodium falciparum

Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various pyrrole derivatives, compounds structurally similar to this compound were tested against several bacterial strains. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency.

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of pyrrole-based compounds, revealing that certain substitutions on the pyrrole ring enhanced cytotoxicity against specific cancer cell lines. The study concluded that further exploration into structural modifications could yield more potent anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one derivatives are explored for diverse therapeutic applications, including kinase inhibition, anti-fibrosis, and neurological disorders. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Compound Name / ID Substituents Key Features / Activity Source
Target Compound N1: 2-Chlorobenzyl; C5: Pyrrolidin-1-ylsulfonyl Hypothesized enhanced lipophilicity (Cl) and target engagement (sulfonyl) -
1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one N1: Trifluoromethyl-biphenyl-oxoethyl; C5: Pyrrolidin-1-ylsulfonyl Bulkier substituent may reduce bioavailability; trifluoromethyl enhances metabolic stability
1-(2-(4-Bromophenyl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (7) N1: 4-Bromophenyl-oxoethyl; C5: Pyrrolidin-1-ylsulfonyl Bromine’s electronegativity may alter binding kinetics; used as a DOCK1 inhibitor probe
1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) N1: Dimethylaminoethyl; C5: Hydroxy-methoxybenzoyl Most potent c-Src kinase inhibitor (IC₅₀: 12.5 µM); polar groups improve solubility
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) C3: Biphenyl; C5: Phenylamino Anti-allodynia activity; biphenyl moiety enhances π-π stacking with receptors
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one (2a) N1: 4-Nitrophenyl; C5: Trifluoromethyl Nitro group increases electron-withdrawing effects, potentially improving reactivity

Therapeutic Implications

  • Kinase Inhibition: Derivatives with hydroxy-methoxybenzoyl () or sulfonyl groups () show kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
  • Anti-Fibrosis/Anti-HIV: and highlight fluorinated benzyl and nitro-phenyl derivatives for anti-HIV and anti-fibrosis applications, though the target compound’s chlorine substituent may offer distinct advantages in toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.